
5-Trifluoromethoxy-4-trifluoromethylpyridine-2-carboxylic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Trifluoromethoxy-4-trifluoromethylpyridine-2-carboxylic acid (TFTPCA) is a synthetic compound with a wide range of applications in the scientific research field. It is a trifluoromethoxy derivative of pyridine, and is used in a variety of organic synthesis reactions. TFTPCA is available commercially in 95% purity, and is used in a variety of laboratory experiments and processes.
Aplicaciones Científicas De Investigación
5-Trifluoromethoxy-4-trifluoromethylpyridine-2-carboxylic acid, 95% is used in a variety of scientific research applications, including the synthesis of organic compounds, the preparation of pharmaceutical intermediates, and the development of new materials. It is also used in the synthesis of polymers, catalysts, and other materials used in the chemical industry. In addition, 5-Trifluoromethoxy-4-trifluoromethylpyridine-2-carboxylic acid, 95% has been used in the synthesis of new drugs and pharmaceuticals, as well as in the development of new analytical methods.
Mecanismo De Acción
5-Trifluoromethoxy-4-trifluoromethylpyridine-2-carboxylic acid, 95% is an acid, and as such, it acts as an acid catalyst in organic synthesis reactions. It is able to catalyze the formation of new bonds between molecules, as well as the breakdown of existing bonds. In addition, 5-Trifluoromethoxy-4-trifluoromethylpyridine-2-carboxylic acid, 95% can also act as a proton donor, allowing for the transfer of protons between molecules. This allows for the formation of new molecules, and the breakdown of existing ones.
Biochemical and Physiological Effects
5-Trifluoromethoxy-4-trifluoromethylpyridine-2-carboxylic acid, 95% has been found to have a variety of biochemical and physiological effects in laboratory experiments. It has been found to act as an inhibitor of the enzyme acetylcholinesterase, and as an agonist of the serotonin receptor 5-HT2A. It has also been found to have a variety of anti-inflammatory effects, as well as an ability to reduce the formation of free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Trifluoromethoxy-4-trifluoromethylpyridine-2-carboxylic acid, 95% has several advantages for use in laboratory experiments. It is a commercially available compound, and is available in 95% purity. It is also a relatively stable compound, with a relatively high boiling point and low vapor pressure. Additionally, it is relatively non-toxic and non-volatile, making it suitable for use in a variety of laboratory experiments. However, it is also relatively expensive, and is not readily available in large quantities.
Direcciones Futuras
In the future, 5-Trifluoromethoxy-4-trifluoromethylpyridine-2-carboxylic acid, 95% could be used in a variety of new applications. It could be used in the development of new pharmaceuticals, or in the development of new materials. Additionally, it could be used in the synthesis of new polymers, catalysts, and other materials used in the chemical industry. Finally, it could be used in the development of new analytical methods, or in the development of new drugs and pharmaceuticals.
Métodos De Síntesis
5-Trifluoromethoxy-4-trifluoromethylpyridine-2-carboxylic acid, 95% can be synthesized by a two-step process, involving the reaction of 4-trifluoromethylpyridine-2-carboxylic acid with trifluoromethoxybenzene in the presence of catalytic amounts of hydrochloric acid. The reaction is then followed by a hydrolysis step, which involves the addition of water to the reaction mixture. The hydrolysis reaction yields the desired 5-Trifluoromethoxy-4-trifluoromethylpyridine-2-carboxylic acid, 95% product in 95% purity.
Propiedades
IUPAC Name |
5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F6NO3/c9-7(10,11)3-1-4(6(16)17)15-2-5(3)18-8(12,13)14/h1-2H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHGFFFMAFQKIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(=O)O)OC(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F6NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Trifluoromethoxy-4-trifluoromethylpyridine-2-carboxylic acid, 95% | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether](/img/structure/B6292508.png)


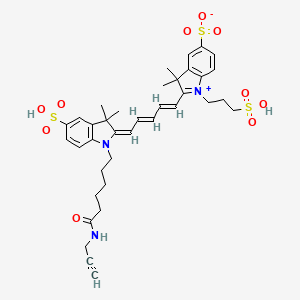
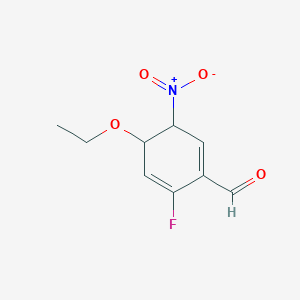
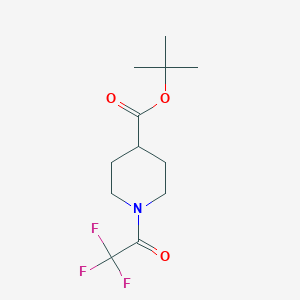
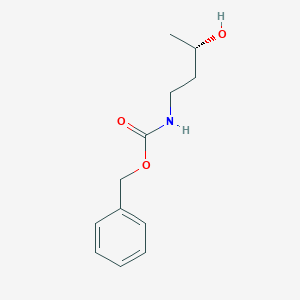
![Ethyl 1,3-dimethyl-4-[(tetrahydrofuran-2-ylmethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6292560.png)



![N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea hydrochloride, 98%, (99% ee)](/img/structure/B6292591.png)
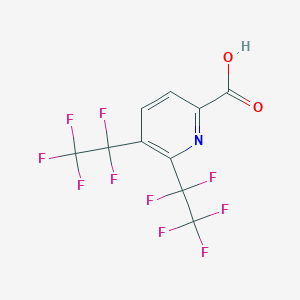
![N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N'-[(S)-1-(1-naphthalenyl)ethyl]thiourea, 95%, (99% ee)](/img/structure/B6292606.png)